molecular formula C8H5NO4S B3342227 Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate CAS No. 1379334-58-3

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate

Cat. No.: B3342227
CAS No.: 1379334-58-3
M. Wt: 211.20 g/mol
InChI Key: NYPXGWLIBANUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-d][1,3]oxazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with an oxazine ring, and a carboxylate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired oxazine derivative . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is unique due to its specific oxazine ring fused with the thieno ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4S/c1-12-8(11)6-9-4-2-3-14-5(4)7(10)13-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPXGWLIBANUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C(=O)O1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856414
Record name Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379334-58-3
Record name Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Reactant of Route 4
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Reactant of Route 6
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.